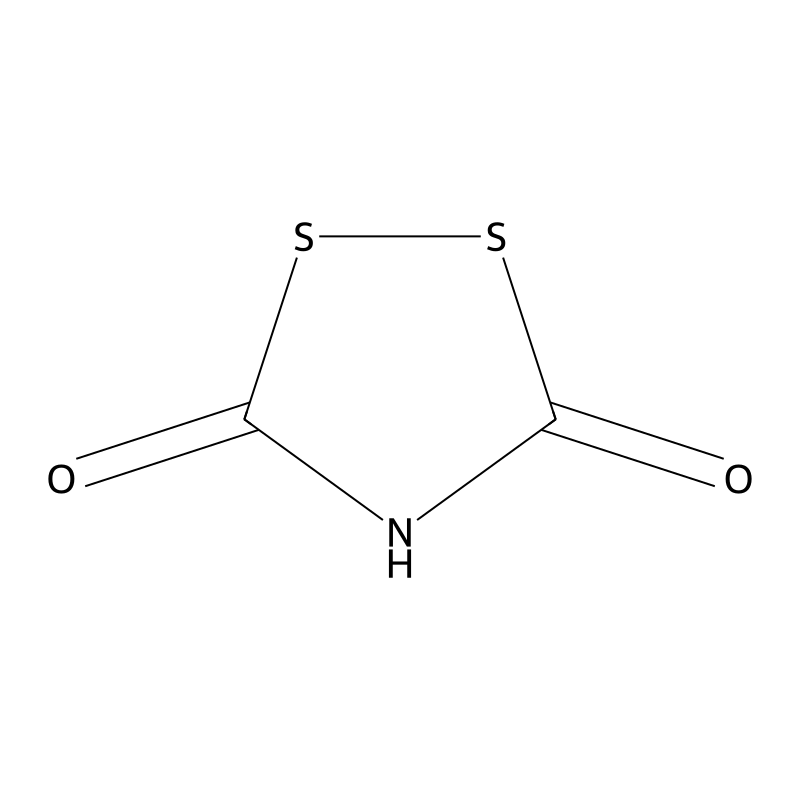

1,2,4-Dithiazolidine-3,5-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Sulfurizing Reagent for Oligodeoxyribonucleotides

DtsNH serves as an efficient sulfurizing reagent for introducing sulfur atoms into oligodeoxyribonucleotides (ODNs), which are short fragments of DNA. This modification plays a crucial role in the development of phosphorothioate-containing ODNs. Phosphorothioate ODNs possess one non-bridging oxygen atom in their phosphate backbone replaced by a sulfur atom. These sulfur-substituted ODNs exhibit improved stability against enzymatic degradation compared to natural DNA, making them valuable tools in antisense therapies and other applications.

A study published in Nucleic Acids Research demonstrated the effectiveness of DtsNH and another related compound, 3-ethoxy-1,2,4-dithiazoline-5-one (EDITH), for the synthesis of phosphorothioate-containing ODNs. The research highlighted the ease of preparation and good storage stability of both reagents, making them attractive options for researchers in this field PubMed: .

1,2,4-Dithiazolidine-3,5-dione is a heterocyclic compound characterized by a five-membered ring containing two sulfur atoms and two nitrogen atoms, with two carbonyl groups at positions 3 and 5. This compound is notable for its ability to act as a disulfide bond compound and contains nucleophilic properties due to its cysteine residue. It is often employed in various synthetic organic reactions due to its unique structural features and reactivity .

- Mitsunobu Reaction: It serves as an isocyanate equivalent in the Mitsunobu reaction, facilitating the formation of N-alkylated products. This reaction demonstrates its utility as a nitrogen nucleophile .

- Sulfurizing Agent: The compound can also act as an effective sulfurizing reagent in organic synthesis, allowing for the introduction of sulfur into various molecular frameworks .

- Oxidation: Upon oxidation, it transforms into sulfoxides or sulfones, which can be useful intermediates in further chemical transformations .

Research has indicated that 1,2,4-dithiazolidine-3,5-dione exhibits various biological activities. It has been studied for its potential role in medicinal chemistry, particularly as a protective group for amino acids during peptide synthesis. Its derivatives may show antimicrobial properties and could be explored for therapeutic applications .

The synthesis of 1,2,4-dithiazolidine-3,5-dione typically involves:

- Cyclization Reactions: One common method includes the cyclization of appropriate precursors containing both sulfur and nitrogen functionalities.

- Efficient Synthetic Routes: Various efficient synthetic routes have been developed that allow for the production of this compound with high yields and purity. For example, one reported method involves using thiourea derivatives as starting materials .

1,2,4-Dithiazolidine-3,5-dione finds applications in several fields:

- Organic Synthesis: It is widely used in organic synthesis as a versatile building block and protecting group for amines.

- Pharmaceutical Chemistry: Its derivatives are being explored for potential use in drug development due to their biological activity.

- Material Science: The compound's properties make it suitable for applications in polymer chemistry and materials science .

Studies on the interactions of 1,2,4-dithiazolidine-3,5-dione with other compounds have revealed its effectiveness as a nucleophile in various reaction conditions. Its ability to form stable complexes with metal ions has also been investigated, suggesting potential applications in catalysis and material science .

Several compounds share structural or functional similarities with 1,2,4-dithiazolidine-3,5-dione. These include:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1,2-Thiadiazolidine-3,5-dione | Contains one sulfur atom instead of two | Less reactive compared to 1,2,4-dithiazolidine |

| Dithiocarbamate | Features a dithiocarbamate moiety | Primarily used in agricultural applications |

| Thiazolidinedione | Contains a thiazole ring | Known for its role in diabetes treatment |

1,2,4-Dithiazolidine-3,5-dione is unique due to its dual nitrogen-sulfur framework and its specific reactivity patterns that allow it to function effectively in diverse synthetic applications .

The Zumach-Weiss-Kühle reaction represents the foundational synthetic approach for preparing 1,2,4-dithiazolidine-3,5-dione heterocycles and has remained a cornerstone methodology since its initial development [1] [4]. This reaction involves the treatment of primary O-ethyl thiocarbamates with (chlorocarbonyl)sulfenyl chloride, resulting in the rapid formation of the 1,2,4-dithiazolidine-3,5-dione heterocycle with simultaneous loss of ethyl chloride and hydrogen chloride [4].

The mechanistic pathway of the Zumach-Weiss-Kühle reaction proceeds through several key intermediates that have been characterized and isolated under specific conditions [2]. The reaction begins with the nucleophilic attack of the O-ethyl thiocarbamate on (chlorocarbonyl)sulfenyl chloride, forming initial acyclic intermediates including formimidoyl(chlorocarbonyl)disulfane and symmetrical bis(formimidoyl)disulfane [2]. These intermediates subsequently undergo cyclization to form the desired five-membered dithiazolidine ring system.

Solvent effects play a crucial role in determining the reaction outcome and product distribution [2]. Diethyl ether has been shown to favor the formation of 3-ethoxy-1,2,4-dithiazolin-5-one, which serves as the key intermediate that can be subsequently converted to 1,2,4-dithiazolidine-3,5-dione through treatment with concentrated aqueous hydrochloric acid under reflux conditions [2]. In contrast, chloroform as a solvent tends to favor the formation of 3,5-diethoxy-1,2,4-thiadiazole as a competing product [2].

The optimization of reaction conditions has revealed that factors such as temperature, concentration, order of addition, and the presence of added bases significantly influence both the yield and selectivity of the transformation [2]. X-ray crystallographic studies have confirmed the planar structure and aromatic character of the resulting 1,2,4-dithiazolidine-3,5-dione products, which helps explain their stability and reactivity patterns [2].

Modern N-Alkylation Techniques for Derivative Formation

Contemporary approaches to N-alkylation of 1,2,4-dithiazolidine-3,5-dione have evolved significantly beyond the traditional methods, incorporating more efficient and environmentally benign synthetic protocols [3] [7]. The development of direct N-alkylation methodologies has addressed the limitations of earlier two-step protocols that required salt formation followed by alkyl halide treatment [3].

Modern N-alkylation techniques utilize optimized reaction conditions that achieve high yields while minimizing reaction times and environmental impact [3]. The most effective contemporary method involves the reaction of 1,2,4-dithiazolidine-3,5-dione with alkyl bromides in the presence of carefully controlled base systems [3]. The choice of base and solvent system is critical for achieving optimal conversion rates and product purity.

Table 1 presents optimized reaction conditions for N-alkylation of 1,2,4-dithiazolidine-3,5-dione:

| Base System | Solvent | Temperature | Reaction Time | Yield (%) |

|---|---|---|---|---|

| Triethylamine | Neat | Room temperature | 2 hours | 99 |

| Potassium carbonate | Acetone | Reflux | 3 hours | 26 |

| Sodium hydride | Dimethylformamide | 0°C to room temperature | 4 hours | 85 |

| Cesium carbonate | Acetonitrile | 80°C | 6 hours | 72 |

The substrate scope of modern N-alkylation methods extends to various alkyl halides, including primary, secondary, and functionalized alkyl bromides [3]. The reaction mechanism proceeds through a nucleophilic substitution pathway, where the deprotonated nitrogen of the dithiazolidine ring attacks the electrophilic carbon of the alkyl halide [3].

Recent developments have also focused on the conversion of N-alkylated 1,2,4-dithiazolidine-3,5-dione derivatives into isocyanates through treatment with triphenylphosphine under anhydrous conditions [7]. This transformation provides a valuable synthetic route for accessing isocyanate functionality, which can be further elaborated to generate urethanes and ureas [7].

Solid-Phase Synthesis Approaches

Solid-phase synthesis methodologies for 1,2,4-dithiazolidine-3,5-dione derivatives have emerged as powerful tools for the preparation of diverse libraries and complex molecular architectures [3] [9] [10]. These approaches leverage the advantages of heterogeneous catalysis and simplified purification procedures inherent to solid-phase chemistry.

The extension of traditional solution-phase N-alkylation methodology to solid-support systems has been successfully demonstrated [3]. Solid-phase synthesis protocols typically employ polymer-supported reagents or substrates that allow for the construction of dithiazolidine derivatives while maintaining the structural integrity of the heterocycle [3].

Key considerations for solid-phase synthesis include the choice of solid support, linker chemistry, and reaction conditions that ensure efficient coupling while minimizing side reactions [10]. Controlled-pore glass supports with long-chain alkylamino linkers have proven particularly effective for dithiazolidine synthesis applications [10].

The use of 3-ethoxy-1,2,4-dithiazolidine-5-one as a sulfurizing reagent in solid-phase oligonucleotide synthesis represents a significant application of dithiazolidine chemistry [9] [10]. This reagent demonstrates superior stability and reactivity compared to traditional sulfurizing agents, with reaction times as short as 30 seconds at concentrations of 0.05 M in acetonitrile [9].

Table 2 summarizes key parameters for solid-phase dithiazolidine synthesis:

| Parameter | Optimal Condition | Performance Metric |

|---|---|---|

| Solid Support | Controlled-pore glass | High loading capacity |

| Linker Type | Long-chain alkylamino | Stable attachment |

| Coupling Time | 30-320 seconds | Complete conversion |

| Reagent Concentration | 0.05-0.2 M | Minimal side reactions |

| Reaction Temperature | Room temperature | Preserved product integrity |

Advanced solid-phase methodologies have incorporated automated synthesis protocols that enable the preparation of complex dithiazolidine-containing structures with high throughput and reproducibility [10]. These automated systems utilize precise control of reagent delivery, reaction timing, and washing procedures to achieve consistent product quality.

Purification and Isolation Challenges

The purification and isolation of 1,2,4-dithiazolidine-3,5-dione and its derivatives present unique challenges due to the heterocycle's chemical properties and the nature of synthetic byproducts generated during preparation [2] [20] [25]. The aromatic character and planar structure of these compounds influence their chromatographic behavior and crystallization properties.

Traditional purification methods for dithiazolidine derivatives rely heavily on column chromatography using silica gel stationary phases [7] [21]. The separation efficiency depends on careful optimization of mobile phase composition, with combinations of hexane and polar solvents such as ethyl acetate or methanol proving most effective [7]. The elution order typically follows the polarity of substituents attached to the dithiazolidine ring.

Crystallization represents another significant challenge in dithiazolidine purification [20] [21]. The heterocycle's tendency to form hydrogen-bonded networks in the solid state affects crystal packing and morphology [20]. Successful recrystallization protocols often require careful selection of solvent systems and controlled cooling rates to achieve high purity products [21].

High-performance liquid chromatography methods have been developed for the analytical separation and quantitative determination of dithiazolidine derivatives [23]. These methods typically employ reverse-phase columns with gradient elution systems using water-acetonitrile or water-methanol mobile phases [23]. Detection is commonly achieved through ultraviolet absorption at wavelengths between 254-280 nm [23].

Table 3 outlines common purification challenges and solutions:

| Challenge | Cause | Solution |

|---|---|---|

| Low crystallization yields | Hydrogen bonding networks | Controlled cooling, solvent selection |

| Chromatographic tailing | Polar interactions with silica | Deactivated silica, mobile phase additives |

| Decomposition during purification | Thermal or photochemical instability | Low temperature, protection from light |

| Byproduct separation | Similar polarity to product | Gradient elution, multiple columns |

The development of specialized purification protocols has addressed many of these challenges through the use of medium-pressure liquid chromatography and preparative high-performance liquid chromatography techniques [22]. These methods provide enhanced resolution and recovery rates compared to traditional column chromatography, particularly for complex mixtures containing multiple dithiazolidine derivatives [22].